molecular formula C6H5N3S B1298100 [1,2,4]Triazolo[4,3-a]pyridine-3-thiol CAS No. 6952-68-7

[1,2,4]Triazolo[4,3-a]pyridine-3-thiol

Cat. No.: B1298100
CAS No.: 6952-68-7
M. Wt: 151.19 g/mol
InChI Key: ZQMDNIPQCWNIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound featuring a fused triazole and pyridine ring system with a thiol (-SH) group at position 2. This structure imparts unique chemical reactivity and biological activity, making it a valuable scaffold in medicinal chemistry and materials science. The thiol group enhances nucleophilicity and metal-binding capabilities, while the triazole-pyridine core contributes to π-π stacking interactions and hydrogen bonding with biological targets .

Preparation Methods

Preparation Methods

Cyclization Reactions

One of the primary methods for synthesizingtriazolo[4,3-a]pyridine-3-thiol involves cyclization reactions using appropriate precursors. The following pathways are commonly employed:

  • Cyclization with Hydrazides : A typical approach includes the reaction of 2-chloropyridine with hydrazides, which subsequently undergo cyclization under acidic or basic conditions. This method often utilizes microwave irradiation to enhance reaction rates and yields.

  • Use of Phosphorus Oxychloride : Another effective method involves the cyclization of substituted aromatic carboxylic acids in the presence of phosphorus oxychloride (POCl₃). This method has been reported to yield derivatives such as 4-Amino-5-pyridin-4-yl-4H-triazole-3-thiol with good efficiency (up to 80% yield) when potassium dithiocarbamate is reacted with hydrazine hydrate under reflux conditions.

Stepwise Synthesis

The stepwise synthesis approach is also notable for its effectiveness:

  • Formation of Thiosemicarbazides : Starting from an acetohydrazide derivative obtained via hydrazinolysis, thiosemicarbazides can be synthesized by reacting with isothiocyanates in dry ethanol.

  • Cyclization in Basic Media : The thiosemicarbazides are then cyclized in a basic medium to producetriazole-3-thiones.

Reaction Conditions

The choice of reaction conditions significantly affects the yield and purity oftriazolo[4,3-a]pyridine-3-thiol:

  • Temperature Control : Many reactions benefit from controlled temperature conditions; for instance, refluxing at elevated temperatures (e.g., 80°C) can facilitate cyclization.

  • Use of Catalysts : Employing catalysts such as bases or Lewis acids can enhance reaction rates and selectivity.

  • Solvent Selection : The choice of solvent also plays a critical role. For example, using anhydrous solvents or specific polar aprotic solvents can improve solubility and reactivity of the starting materials.

Comparative Analysis of Methods

To provide a clearer understanding of the various methods available for synthesizingtriazolo[4,3-a]pyridine-3-thiol, the following table summarizes key aspects:

Method Key Reactants Yield (%) Conditions
Cyclization with Hydrazides 2-Chloropyridine + Hydrazides Variable Microwave irradiation
Phosphorus Oxychloride Method Substituted Carboxylic Acids Up to 80% Reflux in POCl₃
Stepwise Synthesis Acetohydrazide + Isothiocyanates 52–88% Basic media

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol

  • Structure : Contains a bromine atom at position 6 of the pyridine ring.
  • Exhibits higher electrophilicity compared to the non-brominated parent compound, influencing reactivity in substitution reactions.

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}azetidine (Trifluoroacetic Acid Salt)

  • Structure : Features an azetidine (four-membered saturated ring) fused to the triazole-pyridine core.
  • Stabilized by trifluoroacetic acid, enhancing solubility in polar solvents compared to the thiol analog .
  • Applications : Explored for its distinct pharmacological properties, though biological data remain preliminary .

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine

  • Structure : Replaces the pyridine ring with a thiadiazine ring fused to the triazole.
  • Key Differences :
    • The thiadiazine ring introduces sulfur atoms, altering electronic properties and redox behavior.
    • Demonstrates broader pharmacological activities, including antifungal and antitumor effects, attributed to enhanced π-deficient character .

Pyrazolo[3,4-d]pyrimidine Derivatives

  • Structure : Contains a pyrimidine ring fused to a pyrazole instead of a triazole-pyridine system.
  • Key Differences: The pyrimidine ring increases hydrogen-bonding capacity, often leading to kinase inhibition (e.g., JAK2 inhibitors) .

3-Methylphosphonylated [1,2,4]Triazolo[4,3-a]pyridines

  • Structure : Phosphonate group (-PO(OR)₂) at position 3 instead of thiol.
  • Key Differences :
    • Phosphonates enhance water solubility and mimic phosphate groups in enzymatic substrates, making them potent enzyme inhibitors .
    • Synthetic routes involve catalyst-free cyclization, contrasting with the thiol derivative’s cyclization under basic conditions .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Key Reference
[1,2,4]Triazolo[4,3-a]pyridine-3-thiol Triazolo-pyridine + thiol -SH at position 3 Metal coordination, nucleophilicity
6-Bromo derivative Triazolo-pyridine + Br, -SH -Br at position 6 Research applications
Azetidine derivative Triazolo-pyridine + azetidine Azetidine ring Protein-targeted interactions
1,2,4-Triazolo[3,4-b]thiadiazine Triazolo-thiadiazine Thiadiazine ring Antifungal, antitumor
Pyrazolo[3,4-d]pyrimidine Pyrazolo-pyrimidine Pyrimidine ring Kinase inhibition
Phosphonylated derivative Triazolo-pyridine + phosphonate -PO(OR)₂ at position 3 Enzyme inhibition

Research Findings and Contrasts

  • Anticonvulsant Activity : Triazolo-pyridine derivatives with thiol or bromine groups showed weak anticonvulsant effects (20–40% protection in PTZ-induced seizures), whereas pyrazolo-pyrimidines demonstrated stronger activity due to improved blood-brain barrier penetration .
  • Antimicrobial Potency : Thiol-containing analogs exhibit moderate antimicrobial activity, while phosphonylated derivatives show enhanced efficacy against Gram-negative bacteria due to improved membrane permeability .
  • Synthetic Accessibility : The parent thiol compound is synthesized via cyclization of acid hydrazides, whereas brominated and phosphonylated derivatives require halogenation or phosphonate coupling steps, respectively .

Biological Activity

The compound [1,2,4]Triazolo[4,3-a]pyridine-3-thiol has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, particularly in cancer treatment.

Chemical Structure and Properties

This compound is characterized by a unique fusion of triazole and pyridine rings with a thiol group. This structural configuration contributes to its distinct chemical reactivity and biological activity. The compound exhibits excellent in vitro metabolic stability, making it a promising candidate for drug development.

The primary target of this compound is indoleamine 2,3-dioxygenase 1 (IDO1) . By inhibiting IDO1's catalytic activity, the compound affects the kynurenine pathway, which is crucial for tryptophan metabolism. This inhibition can enhance immune responses, particularly in the context of cancer immunotherapy .

Biochemical Pathways Affected

  • Kynurenine Pathway : Inhibition leads to increased availability of tryptophan for immune system function.
  • Cell Signaling Pathways : The compound also impacts pathways related to cell growth and differentiation by inhibiting c-Met kinase activity.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Studies show that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic carcinoma). For instance, certain derivatives demonstrated IC50 values in the low micromolar range against these resistant cancer types .
  • Antimicrobial Properties : The compound has shown effectiveness against a range of pathogens. Its derivatives have been evaluated for antibacterial and antifungal activities with promising results .

Case Study 1: Anticancer Efficacy

In a study assessing the cytotoxicity of [1,2,4]triazolo[4,3-a]pyridine derivatives against human melanoma (IGR39) and breast cancer (MDA-MB-231) cells, it was observed that certain compounds exhibited higher selectivity towards melanoma cells compared to others. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics used for these cancers .

Case Study 2: Antimicrobial Activity

A series of synthesized derivatives were tested against pathogenic bacteria. Notably, one derivative displayed MIC values below 10 µg/mL against Staphylococcus aureus and Escherichia coli. These results indicate strong potential for developing new antimicrobial agents from this compound derivatives .

Comparison with Similar Compounds

Compound TypeBiological ActivityStructural Features
[1,2,4]Triazolo[4,3-a]pyrazineModerate anticancer activitySimilar triazole ring system
[1,2,4]Triazolo[4,3-a]pyrimidineAntimicrobial propertiesContains a pyrimidine ring
1,2,3-Triazole DerivativesVariable enzyme inhibitionDifferent nitrogen arrangements in triazole

Pharmacokinetics

The pharmacokinetic profile indicates that this compound has favorable absorption and distribution characteristics. It shows good solubility in biological fluids and exhibits low toxicity in preliminary studies. Further research is needed to fully understand its pharmacodynamics and long-term effects in vivo.

Q & A

Q. Basic: What are the common synthetic routes for [1,2,4]Triazolo[4,3-a]pyridine-3-thiol, and what are their key mechanistic steps?

Answer:
The synthesis typically involves cyclization of hydrazine derivatives with pyridine precursors. For example:

  • Hydrazine-Pyridine Cyclization : Reacting 2-hydrazinylpyridines with thiocarbonylating agents (e.g., CS₂ or Lawesson’s reagent) under reflux conditions. The mechanism involves nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl group, followed by cyclization to form the triazole ring .
  • Oxidative Cyclization : Iodine-mediated oxidative cyclization of amidrazones with aldehydes in polyethylene glycol (PEG) as a recyclable solvent. This method avoids metal catalysts and achieves yields up to 85% .
  • Palladium-Catalyzed Coupling : For advanced derivatives, palladium-catalyzed chemoselective monoarylation of hydrazides with aryl halides generates substituted triazolopyridines. Key intermediates are characterized via 1H^{1}\text{H}/13C^{13}\text{C} NMR and mass spectrometry .

Q. Advanced: How can researchers optimize synthetic yields while minimizing side reactions (e.g., Dimroth rearrangement)?

Answer:
Side reactions like the Dimroth rearrangement (observed in nitro-substituted hydrazinylpyridines ) can be mitigated by:

  • Temperature Control : Lowering reaction temperatures (e.g., 60°C instead of reflux) to suppress rearrangement .
  • Substituent Engineering : Avoiding electron-withdrawing groups (e.g., NO₂) at positions that destabilize the triazole ring.
  • Solvent Screening : Polar aprotic solvents (e.g., CH₃CN) favor cyclization over rearrangement, as shown in phosphonylated triazolopyridine syntheses .
    Yields are quantified via 31P^{31}\text{P} NMR or HPLC, with optimized conditions achieving >75% purity .

Q. Basic: What spectroscopic and crystallographic methods are used to characterize this compound derivatives?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} NMR identifies aromatic protons (δ 7.2–8.5 ppm) and thiol protons (δ 3.5–4.2 ppm). 13C^{13}\text{C} NMR confirms carbonyl/thiol carbon signals (δ 160–180 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weights (e.g., [M+H]⁺ for C₆H₅N₃S: 152.0382 ).
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–S bond: 1.68 Å in phosphonylated derivatives ). CCDC deposition codes (e.g., 1876879) provide public access to structural data .

Q. Advanced: How do researchers address solubility and stability challenges in biological assays?

Answer:

  • Solubility Enhancement : Use DMSO/PEG mixtures (≤5% v/v) or β-cyclodextrin inclusion complexes to improve aqueous solubility without denaturing proteins .
  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS monitoring. Thiol oxidation is a major degradation pathway; antioxidants (e.g., BHT) are added to formulations .
  • Protonation State Analysis : pH-dependent UV-Vis spectroscopy (200–400 nm) identifies thiol ↔ thione tautomerism, critical for reactivity in enzyme inhibition assays .

Q. Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Antibacterial Agents : Derivatives like 5-phenyl-1,2,4-triazole-3-thiols show MIC values of 2–8 µg/mL against S. aureus and E. coli via thioredoxin reductase inhibition .
  • Enzyme Inhibitors : Phosphonylated analogs act as noncompetitive inhibitors of alkaline phosphatases (IC₅₀: 12–35 µM) .
  • Metal Chelators : The thiol group binds transition metals (e.g., Cu²⁺), enabling applications in catalysis or metalloprotein studies .

Q. Advanced: How can structural modifications improve bioactivity while reducing cytotoxicity?

Answer:

  • Substituent Effects : Introducing methyl/ethoxy groups at position 6 increases membrane permeability (logP: 1.8–2.3) while reducing hepatic toxicity in vitro .
  • Hybrid Scaffolds : Fusion with pyrazolo[1,5-a]pyrimidine enhances selectivity for bacterial over mammalian kinases (SI > 10) .
  • QSAR Modeling : 3D-QSAR using CoMFA (Comparative Molecular Field Analysis) correlates steric/electronic parameters (e.g., Hammett σ) with IC₅₀ values .

Q. Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Assay Standardization : Discrepancies in MIC values often arise from variations in broth microdilution protocols (e.g., inoculum size: 1×10⁵ vs. 5×10⁵ CFU/mL). Follow CLSI guidelines .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) that contribute to potency differences between studies .
  • Target Validation : Use CRISPR-Cas9 knockouts (e.g., mst gene in M. tuberculosis) to confirm target engagement .

Properties

IUPAC Name

2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c10-6-8-7-5-3-1-2-4-9(5)6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMDNIPQCWNIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=S)N2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219772
Record name (1,2,4)Triazolo(4,3-a)pyridine-3(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6952-68-7
Record name 1,2,4-Triazolo(4,3-a)pyridine-3-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6952-68-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70716
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,2,4)Triazolo(4,3-a)pyridine-3(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]Triazolo[4,3-a]pyridine-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,4-TRIAZOLO(4,3-A)PYRIDINE-3-THIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0RLY3OSJ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[1,2,4]Triazolo[4,3-a]pyridine-3-thiol
[1,2,4]Triazolo[4,3-a]pyridine-3-thiol
[1,2,4]Triazolo[4,3-a]pyridine-3-thiol
[1,2,4]Triazolo[4,3-a]pyridine-3-thiol
[1,2,4]Triazolo[4,3-a]pyridine-3-thiol
[1,2,4]Triazolo[4,3-a]pyridine-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.